molecular formula C3H4N2O3S2 B1597968 2-Amino-5-thiazolesulfonic acid CAS No. 82971-10-6

2-Amino-5-thiazolesulfonic acid

Cat. No.: B1597968
CAS No.: 82971-10-6
M. Wt: 180.2 g/mol
InChI Key: KZGZZBIRYZCFHV-UHFFFAOYSA-N
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Description

2-Amino-5-thiazolesulfonic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes . The presence of both amino and sulfonic acid groups in its structure makes it a versatile compound with potential for various chemical reactions and applications.

Mechanism of Action

While the specific mechanism of action for 2-Amino-5-thiazolesulfonic acid is not detailed in the retrieved papers, 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Safety and Hazards

While specific safety and hazard information for 2-Amino-5-thiazolesulfonic acid was not found in the retrieved papers, general precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Future Directions

2-Amino-5-thiazolesulfonic acid, as part of the 2-aminothiazole scaffold, has shown promise in medicinal chemistry and drug discovery research, particularly in the development of anticancer drugs . Future research may focus on further exploring the therapeutic potential of 2-aminothiazole derivatives and developing more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-thiazolesulfonic acid typically involves the reaction of 2-aminothiazole with sulfonating agents. One common method is the reaction of 2-aminothiazole with chlorosulfonic acid, which introduces the sulfonic acid group into the thiazole ring . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-thiazolesulfonic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-1,3-thiazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3S2/c4-3-5-1-2(9-3)10(6,7)8/h1H,(H2,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGZZBIRYZCFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385253
Record name 2-amino-5-thiazolesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82971-10-6
Record name 2-amino-5-thiazolesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminothiazole-5-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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